molecular formula C10H12O2 B6266160 (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1820574-92-2

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B6266160
CAS RN: 1820574-92-2
M. Wt: 164.2
InChI Key:
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding the reactions the compound can undergo. This includes the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties such as solubility, melting point, boiling point, etc .

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves understanding the current state of research on the compound and potential future applications or areas of study .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "p-toluenesulfonic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to yield (2R,3S)-2-methyl-3-buten-1-ol", "Step 2: Conversion of (2R,3S)-2-methyl-3-buten-1-ol to (2R,3S)-2-methyl-3-butenyl acetate by reacting with acetic anhydride in the presence of p-toluenesulfonic acid", "Step 3: Hydrolysis of (2R,3S)-2-methyl-3-butenyl acetate with sodium hydroxide to yield (2R,3S)-2-methyl-3-buten-1-ol", "Step 4: Methylation of (2R,3S)-2-methyl-3-buten-1-ol with methyl iodide in the presence of sodium bicarbonate to yield (2R,3S)-2-methyl-3-buten-2-ol", "Step 5: Cyclization of (2R,3S)-2-methyl-3-buten-2-ol with p-toluenesulfonic acid to yield (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol", "Step 6: Purification of the final product by extraction with ethyl acetate, washing with water and brine, and drying with sodium sulfate" ] }

CAS RN

1820574-92-2

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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